molecular formula C8H9NO2 B1676473 METHYL N-PHENYLCARBAMATE CAS No. 2603-10-3

METHYL N-PHENYLCARBAMATE

Cat. No. B1676473
Key on ui cas rn: 2603-10-3
M. Wt: 151.16 g/mol
InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-N
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Patent
US04069240

Procedure details

A mixture of 15.1 g. (0.10 mole) of methyl carbanilate, 105 ml. of 2-propanol, and 0.60 g. of 5% Rh on carbon was added to a 300-ml. Magne Drive (tradmark) autoclave. The vessel was sealed, purged first with nitrogen and then with hydrogen, and pressured with hydrogen to 600 psig. The autoclave was heated with agitation at 500-800 psig for 0.3 hr. at 25°-75°, followed by an additional 0.8 hr. at 75° with little or no gas absorption. The autoclave was cooled and depressurized. The reaction product was removed and filtered through Celite (trademark) filter aid to remove the catalyst. The solvent was removed in a rotary evaporator under vacuum. The white solid residue was dried in a vacuum dessicator and consisted of 15.1 g. (96% yield) of methyl cyclohexylcarbamate, m.p. 73°-74°. An authentic sample prepared from cyclohexyl isocyanate and methanol melted at 73.5°-74°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:11])([O:9][CH3:10])[NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[Rh].CC(O)C>[CH:3]1([NH:2][C:1](=[O:11])[O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(NC1=CC=CC=C1)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 15.1 g
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged first with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was heated with agitation at 500-800 psig for 0.3 hr
Duration
0.3 h
CUSTOM
Type
CUSTOM
Details
at 75° with little or no gas absorption
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
CUSTOM
Type
CUSTOM
Details
The reaction product was removed
FILTRATION
Type
FILTRATION
Details
filtered through Celite (trademark)
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator under vacuum
CUSTOM
Type
CUSTOM
Details
The white solid residue was dried in a vacuum dessicator

Outcomes

Product
Details
Reaction Time
0.8 h
Name
Type
product
Smiles
C1(CCCCC1)NC(OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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